Cas no 921913-74-8 (5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)
921913-74-8 structure
Product Name:5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS-Nr.:921913-74-8
MF:C18H17ClN2O3
MW:344.792183637619
CID:5839791
PubChem ID:18571242
Update Time:2023-11-22
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 5-chloro-2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
- 921913-74-8
- 5-chloro-2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide
- BRD-K58094712-001-01-6
- F2266-0145
- AKOS021847166
- 5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
-
- Inchi: 1S/C18H17ClN2O3/c1-21-15-6-5-13(9-11(15)3-8-17(21)22)20-18(23)14-10-12(19)4-7-16(14)24-2/h4-7,9-10H,3,8H2,1-2H3,(H,20,23)
- InChI-Schlüssel: JLIHWLRSVPWPCV-UHFFFAOYSA-N
- Lächelt: C(NC1C=CC2=C(C=1)CCC(=O)N2C)(=O)C1=CC(Cl)=CC=C1OC
Berechnete Eigenschaften
- Genaue Masse: 344.0927701g/mol
- Monoisotopenmasse: 344.0927701g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 3
- Komplexität: 487
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topologische Polaroberfläche: 58.6Ų
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2266-0145-2μmol |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
921913-74-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2266-0145-5μmol |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
921913-74-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2266-0145-10μmol |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
921913-74-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2266-0145-20μmol |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
921913-74-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2266-0145-1mg |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
921913-74-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2266-0145-2mg |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
921913-74-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2266-0145-3mg |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
921913-74-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2266-0145-4mg |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
921913-74-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2266-0145-5mg |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
921913-74-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2266-0145-10mg |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
921913-74-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Verwandte Literatur
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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